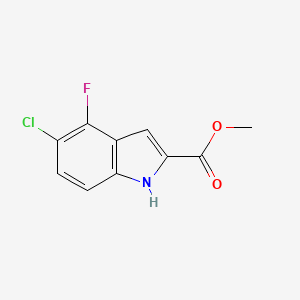

Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate

Description

Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a methyl ester group at the 2-position, a chlorine atom at the 5-position, and a fluorine atom at the 4-position of the indole ring.

Properties

IUPAC Name |

methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO2/c1-15-10(14)8-4-5-7(13-8)3-2-6(11)9(5)12/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXBWSKTLNCEQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC(=C2F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629088 | |

| Record name | Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480450-89-3 | |

| Record name | Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis Methods of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate

Five-Step Synthesis via tert-Butoxycarbonyl Protection and Regioselective Iodination

The most widely reported method for synthesizing this compound involves a five-step sequence starting from commercially available 4-chloro-3-fluoroaniline. This approach, developed by Mayes et al., achieves a 56% overall yield while circumventing hazardous intermediates.

Step 1: tert-Butoxycarbonyl Protection of 4-Chloro-3-fluoroaniline

The synthesis begins with the protection of the amine group in 4-chloro-3-fluoroaniline using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step yields N-(tert-butoxycarbonyl)-4-chloro-3-fluoroaniline, which enhances solubility and prevents undesired side reactions in subsequent steps.

Step 2: Regioselective Iodination at C-2

The protected aniline undergoes iodination using iodine monochloride (ICl) in acetic acid. This regioselective reaction targets the ortho position relative to the amine, producing 2-iodo-N-(tert-butoxycarbonyl)-4-chloro-3-fluoroaniline. Notably, the formation of 6-chloro-7-iodo-2(3H)-benzoxazolone as a side product was mitigated by optimizing reaction stoichiometry and temperature.

Step 3: tert-Butoxycarbonyl Deprotection

Deprotection of the Boc group is achieved via treatment with hydrochloric acid in dioxane, yielding 2-iodo-4-chloro-3-fluoroaniline. This intermediate is critical for the subsequent cyclization step.

Step 4: Cyclization to 5-Chloro-4-fluoro-indole-2-carboxylic Acid

Cyclization is facilitated under basic conditions using potassium tert-butoxide in dimethylformamide (DMF). This step forms the indole ring, resulting in 5-chloro-4-fluoro-indole-2-carboxylic acid. The reaction mechanism likely proceeds via a radical or palladium-catalyzed pathway, though the exact details remain unspecified.

Step 5: Esterification to Methyl Ester

The final step involves esterification of the carboxylic acid using methanol and thionyl chloride (SOCl₂), yielding the target compound. Crystallization from ethanol ensures high purity (>98%).

Table 1: Summary of the Five-Step Synthesis

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Boc Protection | Boc₂O, NaHCO₃, H₂O/THF | 92 |

| 2 | Iodination | ICl, AcOH, 0–5°C | 85 |

| 3 | Boc Deprotection | HCl, Dioxane | 95 |

| 4 | Cyclization | t-BuOK, DMF, 80°C | 78 |

| 5 | Esterification | SOCl₂, MeOH, RT | 89 |

Applications in Pharmaceutical Synthesis

The compound’s utility stems from its role in synthesizing NNRTIs, which inhibit HIV replication by binding to reverse transcriptase. Structural modifications at the indole 2-position, such as phosphorylation, enhance binding affinity and pharmacokinetic profiles. Recent studies have also explored its derivatives as inhibitors of neurotropic alphaviruses, though this application remains preliminary.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

Nucleophilic Substitution: The presence of halogen atoms (chlorine and fluorine) allows for nucleophilic substitution reactions.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) are commonly used.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Ester Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products Formed

Electrophilic Substitution: Halogenated indole derivatives.

Nucleophilic Substitution: Substituted indole derivatives with nucleophiles replacing the halogen atoms.

Ester Hydrolysis: 5-chloro-4-fluoro-1H-indole-2-carboxylic acid.

Scientific Research Applications

Biological Activities

Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate exhibits several biological activities that make it relevant in various therapeutic areas:

-

Anticancer Properties :

- Studies indicate that this compound can inhibit the proliferation of cancer cells and induce apoptosis. For instance, it has shown effectiveness against HCT-116 colon cancer cells by activating caspases, which are crucial for the apoptotic process .

- Molecular docking studies suggest that it may act as a protein kinase inhibitor, particularly targeting VEGFR-2, which is involved in tumor angiogenesis.

- Antiviral Activity :

- Antimicrobial Effects :

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several key steps that allow for the introduction of halogen substituents. The compound's mechanism of action is primarily attributed to its ability to interact with specific biological macromolecules, influencing their activity through binding interactions.

Synthesis Overview

The synthesis generally follows these steps:

- Starting Materials : Utilization of appropriate indole derivatives.

- Reagents : Use of chlorinating and fluorinating agents to introduce halogen atoms.

- Conditions : Controlled temperature and reaction environment to optimize yield.

Anticancer Activity Case Study

A notable study investigated the effects of this compound on colon cancer cells (HCT-116). The findings demonstrated:

- Significant inhibition of cell growth.

- Induction of apoptosis through caspase activation.

These results suggest its potential as a lead compound for further development in cancer therapeutics .

Antiviral Properties Case Study

Research into the antiviral properties revealed that this compound effectively inhibits HIV reverse transcriptase. The specific substitution pattern on the indole ring was crucial for its inhibitory potency, indicating a pathway for developing new antiviral medications targeting HIV .

Antimicrobial Activity Case Study

In antimicrobial testing, this compound exhibited superior activity against various bacterial strains compared to conventional antibiotics, suggesting its potential use in treating bacterial infections resistant to standard treatments .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring system can interact with various biological receptors, influencing cellular pathways. For instance, it may inhibit certain enzymes or bind to receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Methyl 5-chloro-1H-indole-2-carboxylate: Lacks the fluorine atom at the 4-position.

Methyl 4-fluoro-1H-indole-2-carboxylate: Lacks the chlorine atom at the 5-position.

Methyl 5-bromo-4-fluoro-1H-indole-2-carboxylate: Contains a bromine atom instead of chlorine at the 5-position.

Uniqueness

Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms provides distinct electronic and steric effects, making it a valuable compound for various applications .

Biological Activity

Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications in drug development.

This compound has the molecular formula C10H7ClFNO2 and a molecular weight of approximately 227.62 g/mol. The compound features both chloro and fluoro substituents on the indole ring, which contribute to its unique electronic properties and enhance its reactivity compared to other indole derivatives.

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies suggest that this compound may interact with specific molecular targets involved in cancer pathways, making it a candidate for further development in oncology.

- Antiviral Properties : Research indicates potential efficacy against various viral infections, including HIV. It has been identified as a key intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment .

- Antimicrobial Effects : The compound has shown promise as an antimicrobial agent, with studies demonstrating its ability to inhibit the growth of certain bacteria and fungi.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Binding Affinities : Molecular docking studies have revealed significant interactions with proteins involved in disease pathways, including those related to cancer and microbial resistance mechanisms.

- Pharmacokinetics : The compound is reported to have high gastrointestinal absorption, which may enhance its bioavailability when administered orally.

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Material Preparation : The synthesis begins with commercially available indole derivatives.

- Substitution Reactions : Chloro and fluoro groups are introduced through halogenation reactions.

- Carboxylation : The carboxylate group is added to enhance solubility and reactivity.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 5-Chloro-1H-indole-2-carboxylic acid | Lacks fluoro substituent | No halogen combination |

| 4-Fluoro-1H-indole-2-carboxylic acid | Lacks chloro substituent | Different electronic characteristics |

| 5-Bromo-4-fluoro-1H-indole-2-carboxylic acid | Contains bromo instead of chloro | Different halogen effects on biological activity |

The combination of both chloro and fluoro groups enhances the compound's reactivity and biological profile compared to its analogs.

Case Studies

Research has highlighted various case studies focusing on the biological activity of this compound:

- Antiviral Efficacy : A study demonstrated that derivatives of this compound exhibited significant antiviral activity against HIV strains, showcasing its potential as a therapeutic agent in antiviral drug development .

- Anticancer Research : In vitro studies indicated that this compound could inhibit the proliferation of cancer cell lines, suggesting mechanisms that warrant further investigation for anticancer applications .

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Drug Development : Continued exploration of its pharmacological properties may lead to new therapeutic agents targeting various diseases.

- Structure Modification : Further structural modifications could optimize its efficacy and reduce toxicity, enhancing its potential as a lead compound in drug discovery .

Q & A

Basic: What are the common synthetic routes for Methyl 5-Chloro-4-Fluoro-1H-Indole-2-Carboxylate?

Methodological Answer:

The compound is typically synthesized via multi-step protocols involving halogenation, cyclization, and esterification. A robust method involves:

- Halogenation : Introducing chloro and fluoro substituents at positions 5 and 4 of the indole ring using directed metalation (e.g., LDA or s-BuLi) followed by electrophilic quenching with Cl₂ or F₂ sources .

- Cyclization : Formation of the indole core via Fischer indole synthesis or palladium-catalyzed cross-coupling reactions.

- Esterification : Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide under basic conditions (e.g., NaH or K₂CO₃).

Key intermediates and reaction conditions are validated by spectral data (NMR, MS) and purity analysis (HPLC) .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates in cyclization steps by stabilizing intermediates .

- Temperature Control : Reflux conditions (e.g., 190°C in DMSO) for 6–50 hours improve conversion rates but require careful monitoring to avoid decomposition .

- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) enhance regioselectivity in cross-coupling steps .

- Workup : Purification via column chromatography (cyclohexane/ethyl acetate gradients) ensures >95% purity, critical for downstream applications .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C-NMR : Confirm substituent positions (e.g., δ 12.33 ppm for indole NH; δ 157.62 ppm for carbonyl C=O) .

- Mass Spectrometry (ESI-MS) : Exact mass (227.046151 Da) matches the molecular formula C₁₀H₇ClFNO₂ .

- IR Spectroscopy : Peaks at 1666 cm⁻¹ (C=O stretch) and 1535 cm⁻¹ (C-F/C-Cl vibrations) .

Advanced: How can researchers resolve spectral overlaps in NMR for structurally similar derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Differentiates between adjacent protons (e.g., H-3 indole vs. aromatic protons) and assigns carbon-proton correlations.

- Deuterated Solvents : Use of CDCl₃ or DMSO-d₆ reduces solvent interference in aromatic regions.

- Variable Temperature NMR : Resolves dynamic broadening in NH or rotameric systems .

Basic: What are the known biological activities of this compound?

Methodological Answer:

The compound is a key intermediate in antiviral and anticancer agents:

- HIV NNRTIs : Serves as a precursor for non-nucleoside reverse transcriptase inhibitors (NNRTIs) due to its halogenated indole core .

- Kinase Inhibitors : Modifications at the 2-carboxylate position enhance binding to ATP pockets in kinases (e.g., Flt3, Akt) .

Advanced: How do substituent modifications influence biological activity?

Methodological Answer:

- Halogen Positioning : 5-Cl and 4-F substituents enhance lipophilicity and target binding via halogen bonding .

- Ester vs. Amide Conversion : Replacing the methyl ester with carboxamide groups (e.g., coupling with benzophenones) improves solubility and pharmacokinetics .

- SAR Studies : Systematic substitution at positions 1, 3, and 7 reveals steric and electronic effects on IC₅₀ values .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential dust/aerosol formation.

- Waste Disposal : Segregate halogenated waste for specialized treatment .

Advanced: How can researchers address contradictions in reported melting points or spectral data?

Methodological Answer:

- Purity Verification : Re-crystallize the compound (e.g., from EtOH/H₂O) and re-analyze via DSC for accurate mp determination.

- Batch Comparison : Cross-validate data across synthetic batches to identify impurities (e.g., residual solvents in ¹H-NMR).

- Literature Cross-Check : Compare with peer-reviewed studies (e.g., Mayes et al., 2010) to resolve discrepancies .

Advanced: What strategies enable large-scale production while maintaining enantiomeric purity?

Methodological Answer:

- Flow Chemistry : Continuous processing reduces side reactions and improves reproducibility.

- Chiral Resolutions : Use of chiral stationary phases (CSPs) in HPLC or enzymatic ester hydrolysis .

- Process Analytical Technology (PAT) : In-line IR/NMR monitors reaction progress and impurity profiles .

Advanced: How can computational methods aid in designing derivatives with enhanced activity?

Methodological Answer:

- Docking Simulations : Predict binding modes to targets like HIV RT or Flt3 using AutoDock or Schrödinger Suite.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

- DFT Calculations : Optimize geometries and assess frontier molecular orbitals (HOMO/LUMO) for reactivity insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.